5-(Dimethylamino)-2-hydroxybenzaldehyde

Catalog No.
S1921804
CAS No.
67868-63-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Dimethylamino)-2-hydroxybenzaldehyde

CAS Number

67868-63-7

Product Name

5-(Dimethylamino)-2-hydroxybenzaldehyde

IUPAC Name

5-(dimethylamino)-2-hydroxybenzaldehyde

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10(2)8-3-4-9(12)7(5-8)6-11/h3-6,12H,1-2H3

InChI Key

FXHYHSHSEXIDFE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)O)C=O

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)C=O
  • Organic Synthesis

    -DMAB possesses an aldehyde group and a dimethylamino group, which are both functional groups commonly used in organic synthesis. The aldehyde group can participate in various condensation reactions to form new carbon-carbon bonds, while the dimethylamino group can act as a nucleophile or participate in acid-base reactions. Research efforts might explore 5-DMAB as a building block for the synthesis of more complex molecules with desired properties.

  • Medicinal Chemistry

    The combination of a phenolic hydroxyl group and a dimethylamino group in 5-DMAB presents a structure with potential for biological activity. Phenolic compounds are known for their antioxidant and potential therapeutic effects, while dimethylamino groups can influence the absorption and distribution of molecules within the body []. However, there is no currently available research specifically investigating the biological activity of 5-DMAB.

  • Material Science

    The presence of the aromatic ring and functional groups in 5-DMAB suggests potential applications in material science. Aromatic compounds can form π-π interactions, which can contribute to the formation of ordered structures in materials []. Further research would be needed to explore if 5-DMAB can be incorporated into polymers or other materials with specific functionalities.

5-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound characterized by the molecular formula C9H11NO2C_9H_{11}NO_2. It is a derivative of benzaldehyde, where the benzene ring is substituted at the 5-position with a dimethylamino group and at the 2-position with a hydroxyl group. This compound exhibits notable properties due to its functional groups, making it valuable in various applications, including organic synthesis and pharmaceuticals. Its structure contributes to its reactivity and biological interactions, which are explored further in this article .

There is no current research available on the specific mechanism of action of DMHBA.

  • Skin and eye irritation: The compound might be irritating due to the presence of the aldehyde group [].
  • Respiratory irritation: Inhalation of dust or fumes could irritate the respiratory tract [].

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dimethylamino and hydroxyl groups can engage in substitution reactions, leading to various functionalized derivatives. Reagents like halogens or nucleophiles can be utilized under appropriate conditions .

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinones, while reduction can produce alcohols.

The biological activity of 5-(Dimethylamino)-2-hydroxybenzaldehyde has been investigated in various studies. Its interactions with biological molecules are influenced by the presence of the dimethylamino and hydroxyl groups, which can participate in hydrogen bonding and electrostatic interactions. These interactions may enhance its potential as a pharmacological agent, particularly in fields such as medicinal chemistry and drug design .

Several synthesis methods exist for 5-(Dimethylamino)-2-hydroxybenzaldehyde:

  • Direct Reaction: A common method involves the reaction of 2-hydroxybenzaldehyde with dimethylamine in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, often using solvents like ethanol or methanol.
  • Industrial Production: In industrial settings, more efficient methods may be employed, including continuous flow reactors that allow better control over reaction parameters and higher yields. The implementation of green chemistry principles, such as solvent-free reactions and catalytic processes, enhances sustainability in production .

5-(Dimethylamino)-2-hydroxybenzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceuticals: The compound's unique chemical properties make it a candidate for drug development and medicinal applications.
  • Material Science: Its reactivity allows for incorporation into polymers and other materials, contributing to advancements in material science .

Studies on the interactions of 5-(Dimethylamino)-2-hydroxybenzaldehyde with biological targets indicate its potential role in pharmacology. The compound's ability to form complexes with metal ions or other substrates enhances its reactivity and potential therapeutic effects. Understanding these interactions is crucial for developing new drugs and therapeutic agents .

Several compounds share structural similarities with 5-(Dimethylamino)-2-hydroxybenzaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesSimilarity
4-DimethylaminobenzaldehydeDimethylamino group at the 4-position0.84
2-Hydroxy-5-methoxybenzaldehydeMethoxy group instead of a dimethylamino group0.78
5-Amino-2-hydroxybenzaldehydeAmino group instead of a dimethylamino group0.76
4-DiethylaminobenzaldehydeDiethylamino group at the 4-position0.84
N-(3-Acetyl-4-hydroxyphenyl)acetamideAcetylated derivative related to hydroxyphenyl0.77

Uniqueness

The uniqueness of 5-(Dimethylamino)-2-hydroxybenzaldehyde lies in its combination of both dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups enable it to participate in a wide range of

XLogP3

1.7

Wikipedia

5-(Dimethylamino)-2-hydroxybenzaldehyde

Dates

Modify: 2023-08-16

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